1-(3-Aminocyclohexyl)ethanone
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Overview
Description
1-(3-Aminocyclohexyl)ethanone is an organic compound with the molecular formula C8H15NO It consists of a cyclohexane ring substituted with an amino group at the 3-position and an ethanone group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(3-Aminocyclohexyl)ethanone can be synthesized through several synthetic routes. One common method involves the reduction of a corresponding nitrile using lithium tetrahydridoaluminate (III) in ethoxyethane (diethyl ether) followed by treatment with a dilute acid . Another approach involves the acetalization of 1-(3,3-dimethylcyclohex-1-enyl)ethanone .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow processes and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(3-Aminocyclohexyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-(3-Aminocyclohexyl)ethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of fragrances and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(3-Aminocyclohexyl)ethanone involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The ethanone group can participate in various chemical reactions, altering the compound’s reactivity and interactions.
Comparison with Similar Compounds
Similar Compounds
1-(1-Aminocyclohexyl)ethanone: Similar structure but with the amino group at the 1-position.
Cyclohexanone: Lacks the amino group, making it less reactive in certain biological contexts.
Cyclohexylamine: Lacks the ethanone group, affecting its chemical reactivity.
Uniqueness
1-(3-Aminocyclohexyl)ethanone is unique due to the presence of both the amino and ethanone groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-(3-aminocyclohexyl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c1-6(10)7-3-2-4-8(9)5-7/h7-8H,2-5,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHOGDAIMTBASPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCCC(C1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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